molecular formula C13H12ClN3S B2565581 4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine CAS No. 388572-68-7

4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine

Cat. No.: B2565581
CAS No.: 388572-68-7
M. Wt: 277.77
InChI Key: XTIILQDRIQOHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-dihydro-2-(methylthio)-7-phenyl-(5H)-pyrrolo[2,3-d]pyrimidine is a polycyclic heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core. Its structure includes:

  • Chlorine at position 4 of the pyrimidine ring, a critical substituent for enhancing bioactivity, particularly anticancer properties .
  • Methylthio (-SCH₃) at position 2, which may improve metabolic stability and binding affinity in biological systems .

This compound is synthesized via methods such as Cu-catalyzed coupling reactions or cyclization of pyrimidine precursors . It serves as a key intermediate in developing pharmaceuticals targeting kinases and cancer pathways .

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c1-18-13-15-11(14)10-7-8-17(12(10)16-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIILQDRIQOHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCN2C3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388572-68-7
Record name 4-Chloro-6,7-dihydro-2-(methylthio)-7-phenyl-(5H)-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrimidine derivatives, with suitable electrophiles under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Addition of the Methylthio Group: This step often involves the use of methylthiolating agents such as methylthiol (CH₃SH) or dimethyl disulfide (CH₃SSCH₃) under basic conditions.

    Phenyl Substitution: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrrolo[2,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Overview

4-Chloro-6,7-dihydro-2-(methylthio)-7-phenyl-(5H)-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and biochemistry. This compound belongs to a class of pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, exhibit significant anticancer properties. These compounds function as dual inhibitors targeting key enzymes involved in nucleotide biosynthesis and cellular proliferation:

  • Mechanism of Action : The compound has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and thymidine phosphorylase (TP), both crucial for cancer cell metabolism and growth.
  • Case Studies :
    • A study demonstrated that pyrrolo[2,3-d]pyrimidine analogs displayed potent antiproliferative effects against various human tumor cell lines, with some compounds achieving subnanomolar IC50 values .
    • Another investigation highlighted that specific modifications in the structure of these compounds led to enhanced selectivity for folate receptor-expressing tumors, indicating potential for targeted cancer therapy .

Biochemical Research

The compound also serves as a valuable tool in biochemical research:

  • Enzyme Inhibition Studies : It is utilized to study enzyme kinetics and inhibition mechanisms due to its ability to selectively inhibit key metabolic pathways.
  • Transport Studies : Research has focused on the transport mechanisms of these compounds across cellular membranes, providing insights into drug delivery systems .

Drug Development

The ongoing synthesis and modification of pyrrolo[2,3-d]pyrimidine derivatives aim to optimize their pharmacological profiles:

  • Lead Optimization : The structural variations of the compound are being explored to enhance potency and reduce toxicity. For instance, modifications have resulted in compounds with improved binding affinities for target enzymes .
  • Clinical Relevance : Several derivatives are being evaluated in preclinical models for their efficacy in treating various cancers, including breast and lung cancer .

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Key Findings

Bioactivity Enhancement via Substituents: The 4-chloro group in pyrrolo[2,3-d]pyrimidines significantly improves anticancer potency compared to non-chlorinated analogues (e.g., IC₅₀ values reduced by 50–80% in MCF7 and HePG2 cell lines) . The methylthio group at position 2 enhances selectivity for kinase targets, as seen in tropomyosin-related kinase (TRK) inhibitors .

Synthetic Flexibility: The target compound’s synthesis via Cu-catalyzed coupling () offers higher yields (>75%) compared to traditional cyclization methods (50–60%) used for thieno[2,3-d]pyrimidines . Its chloro group allows further functionalization (e.g., substitution with hydrazides or piperazines), enabling rapid diversification into active derivatives .

Comparison with Thieno Analogues: Thieno[2,3-d]pyrimidines (e.g., ) exhibit weaker anticancer activity but stronger antimicrobial effects due to the sulfur-rich thiophene ring . The pyrrolo core in the target compound provides better π-stacking interactions with kinase ATP-binding pockets compared to thieno derivatives .

Fluorescent Properties :

  • Unlike oligoarylenes with pyrrolo[2,3-d]pyrimidine cores (), the target compound lacks strong fluorescence due to its electron-withdrawing chloro and methylthio groups .

Biological Activity

4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its promising biological activities. This compound, characterized by its unique structure, including a pyrimidine ring fused to a pyrrole, exhibits potential as an anti-cancer agent and may possess other therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClN3S. The structure includes:

  • Chloro group at the 4-position.
  • Methylthio group at the 2-position.
  • Phenyl group at the 7-position.

This configuration enhances its reactivity and biological profile, making it a candidate for further pharmacological studies .

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-tumor activity. Studies have demonstrated its ability to inhibit tumor growth and angiogenesis. The compound's mechanisms of action involve:

  • Inhibition of specific kinases involved in cell proliferation.
  • Induction of apoptosis in cancer cells.

In vitro assays have shown that this compound effectively targets various cancer types, suggesting its potential as a therapeutic agent .

The biological activity can be attributed to the following mechanisms:

  • Nucleophilic Substitution : The chloro group can undergo nucleophilic substitution reactions, which may alter the compound's interaction with biological targets.
  • Electrophilic Aromatic Substitution : The methylthio group allows for various electrophilic reactions that can enhance the compound's reactivity .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-Methoxy-2-(Methylthio)-PyrimidineMethoxy instead of phenyl groupAntiviral activity
6-Amino-Pyrrolo[2,3-d]pyrimidinesAmino group at position 6Anti-inflammatory properties
5-Fluoro-Pyrrolo[2,3-d]pyrimidinesFluorine substitutionPotential anti-cancer activity

The unique combination of functional groups in this compound enhances its reactivity and potential therapeutic applications compared to these similar compounds .

In Vitro Studies

Several studies have focused on the in vitro efficacy of this compound against various cancer cell lines. For instance:

  • A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines.
  • Another investigation highlighted its ability to inhibit angiogenesis through downregulation of vascular endothelial growth factor (VEGF) expression .

In Vivo Studies

Preclinical trials involving animal models have also been conducted to assess the efficacy and safety profile of this compound. Results indicated:

  • Reduced tumor size and weight in treated groups compared to controls.
  • No significant adverse effects were observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-6,7-dihydro-2-(methylthio)-7-phenyl-(5H)-pyrrolo[2,3-d]pyrimidine?

  • Methodology : Synthesis typically involves multi-step protocols. For example:

Core Formation : Cyclization of substituted pyrimidine precursors with pyrrole derivatives under acidic or basic conditions.

Chlorination : Use of POCl₃ or PCl₅ to introduce the chlorine atom at the 4-position (common in pyrrolo-pyrimidine systems) .

Methylthio Group Introduction : Thiolation via nucleophilic substitution (e.g., NaSMe in DMF) at the 2-position .

  • Critical Parameters : Reaction temperature (80–120°C), solvent polarity (DMF/DMSO), and stoichiometric control of chlorinating agents .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups; methylthio singlet at δ 2.5 ppm) .
  • XRD : Single-crystal X-ray diffraction to resolve dihedral angles (e.g., phenyl vs. pyrrolo ring) and π–π interactions (centroid distances ~3.8 Å) .
  • HRMS : Exact mass validation (theoretical m/z for C₁₄H₁₂ClN₃S: 289.04) .

Q. What are the primary structural features influencing reactivity?

  • Key Features :

  • Electrophilic Sites : Chlorine at C4 is susceptible to nucleophilic substitution (e.g., with amines or alkoxides).
  • Methylthio Group : Acts as a leaving group under oxidative conditions (e.g., H₂O₂ for sulfone formation).
  • Phenyl Substituent : Enhances π-stacking in biological targets (e.g., kinase active sites) .

Advanced Research Questions

Q. How does regioselectivity impact substitution reactions at C4 and C2 positions?

  • Experimental Design :

  • Competitive Reactions : Compare reaction rates of C4-Cl vs. C2-SMe with nucleophiles (e.g., morpholine) under varying pH.
  • DFT Calculations : Model charge distribution (C4: higher electrophilicity due to adjacent N atoms) to predict selectivity .
    • Data Contradictions : Some studies report C2 substitution dominates in polar aprotic solvents (DMF), while others observe C4 reactivity in THF .

Q. What strategies optimize this compound’s activity in kinase inhibition assays?

  • Structure-Activity Relationship (SAR) :

  • Phenyl Group : Replace with heteroaromatic rings (e.g., pyridyl) to modulate hydrophobic interactions.
  • Methylthio Modification : Oxidize to sulfone (-SO₂Me) to enhance hydrogen bonding with kinase ATP pockets .
    • Assay Design : Use FRET-based kinase assays (IC₅₀ values) with positive controls (e.g., staurosporine) .

Q. How does solvent choice affect stability during long-term storage?

  • Stability Studies :

  • Accelerated Degradation : Monitor decomposition (HPLC) in DMSO vs. ethanol at 40°C/75% RH for 28 days.
  • Key Findings : DMSO increases hygroscopicity, leading to hydrolysis of the C4-Cl bond; ethanol with desiccants improves stability .

Q. What computational methods predict binding modes with JAK/STAT kinases?

  • Methodology :

Docking : Use AutoDock Vina with crystal structures of JAK3 (PDB: 4PUX).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

  • Validation : Compare with mutagenesis data (e.g., K855A mutation reduces binding affinity) .

Q. How to resolve contradictions in reported solubility data?

  • Data Reconciliation :

  • Solvent Screening : Test solubility in 12 solvents (e.g., DCM, MeOH, ethyl acetate) via gravimetric analysis.
  • pH Dependence : Measure solubility in buffered solutions (pH 1–10) to identify ionizable groups .
    • Common Pitfalls : Overlooking polymorphic forms (e.g., amorphous vs. crystalline) during measurements .

Notes

  • Avoid commercial suppliers (e.g., Sigma-Aldrich, ChemNet) due to reliability concerns .
  • Cross-validate data using peer-reviewed sources (e.g., PubChem, Acta Crystallographica) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.